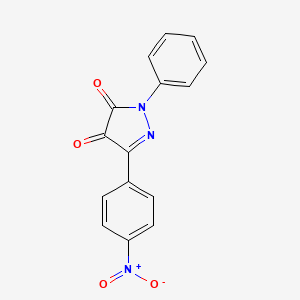
1H-Pyrazole-4,5-dione, 3-(4-nitrophenyl)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrophenyl group at the third position and a phenyl group at the first position of the pyrazole ring The pyrazole ring itself is a five-membered heterocyclic structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione typically involves the reaction of 4-nitrophenylhydrazine with phenylglyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4,5-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenyl ring.
科学研究应用
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can also participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
3-(4-Nitrophenyl)-1H-pyrazole-4,5-dione: Lacks the phenyl group at the first position.
3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4,5-dione: Contains an amino group instead of a nitro group.
1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-4,5-dione: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione is unique due to the presence of both a nitrophenyl and a phenyl group, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
60759-51-5 |
|---|---|
分子式 |
C15H9N3O4 |
分子量 |
295.25 g/mol |
IUPAC 名称 |
5-(4-nitrophenyl)-2-phenylpyrazole-3,4-dione |
InChI |
InChI=1S/C15H9N3O4/c19-14-13(10-6-8-12(9-7-10)18(21)22)16-17(15(14)20)11-4-2-1-3-5-11/h1-9H |
InChI 键 |
ZNMYJRQPZHQOCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)C(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


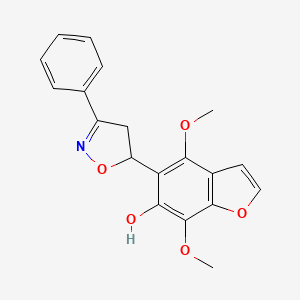
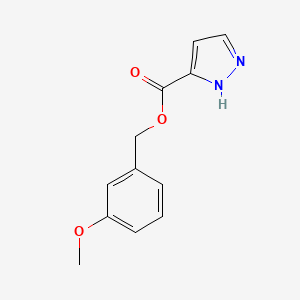

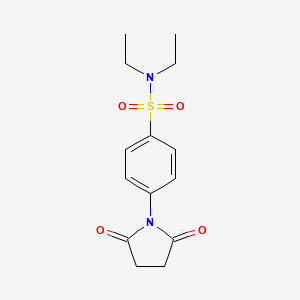
![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
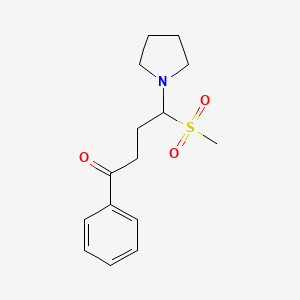
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
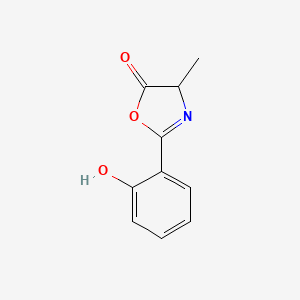

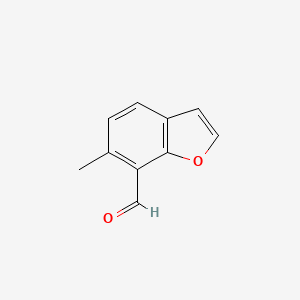
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
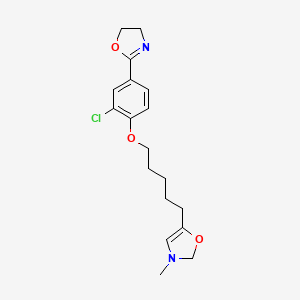
![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
